An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride for Advanced Research
An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential applications of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Designed for the advanced scientific community, this document synthesizes critical data to support ongoing and future research and development endeavors.
Core Chemical Identity and Properties
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a halogenated amino alcohol derivative with significant potential as a pharmaceutical intermediate and a building block in organic synthesis.[1] Its structure, featuring a bromine atom at the meta position of the phenyl ring and a hydrophilic hydrochloride salt, imparts unique chemical characteristics that are of interest in drug discovery.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1379957-89-7 | [1] |
| Molecular Formula | C₉H₁₃BrClNO | [1] |
| Molecular Weight | 266.56 g/mol | [1] |
| Physical Form | White to yellow solid | |
| Purity | Typically ≥95% | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| Solubility | The hydrochloride salt form enhances water solubility.[1] It is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [2] |
| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [1] |
Structural Representation
The chemical structure of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a critical determinant of its reactivity and potential biological activity. The presence of amino, hydroxyl, and bromophenyl functional groups allows for a wide range of chemical modifications.[1]
Figure 1: Chemical structure of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.
Synthesis and Manufacturing
The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reduction of a nitroalkene intermediate.
Synthetic Pathway Overview
The general synthetic scheme is as follows:
Figure 2: A common synthetic pathway for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis:
Step 1: Synthesis of 3-Bromo-β-nitrostyrene
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde and nitromethane in a suitable solvent (e.g., methanol).
-
Add a base catalyst (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude 3-bromo-β-nitrostyrene.
Step 2: Reduction to 3-Amino-3-(3-bromophenyl)propan-1-ol
-
Suspend the crude 3-bromo-β-nitrostyrene in a mixture of tetrahydrofuran and water.
-
Cool the mixture to 0°C and add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-Amino-3-(3-bromophenyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the hydroxyl and amino protons. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring, the methine carbon, and the two methylene carbons of the propanol backbone.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. A typical method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 210-230 nm).
For chiral purity analysis, a chiral stationary phase is required.
Potential Applications in Research and Drug Development
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various chiral molecules for drug discovery.[1] Its utility in the development of central nervous system agents, such as antidepressants and anticonvulsants, has been noted.[1] The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships.[1]
Potential Biological Activities
While specific biological activity data for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is limited, related compounds have shown interesting pharmacological properties.
-
Neuropharmacological Effects: Derivatives of 3-amino-1-phenylpropanol are known to be intermediates in the synthesis of drugs like fluoxetine and atomoxetine, which act on neurotransmitter systems.[3] Research into novel derivatives could lead to the discovery of new modulators of neuronal function. Studies on related 3-aminopropanal compounds have suggested a role in neuroprotection against cerebral ischemia.[4][5]
-
Antimicrobial Activity: Bromophenyl derivatives have been investigated for their antibacterial and antifungal properties.[6] The bromine substituent can enhance the antimicrobial efficacy of a molecule. Further investigation is warranted to determine if 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride or its derivatives possess clinically relevant antimicrobial activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.
Hazard Identification
The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a versatile chemical entity with significant potential for researchers and drug development professionals. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the creation of novel compounds with potential therapeutic value. Further research into its biological activities is encouraged to fully elucidate its pharmacological profile and potential applications in medicine.
References
Click to expand
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]
-
Ivanova, S., Botchkina, G. I., Al-Abed, Y., Meistrell, M., Batliwalla, F., Gregersen, P. K., ... & Tracey, K. J. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Proceedings of the National Academy of Sciences, 100(1), 332-337. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
-
Semantic Scholar. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/a6c1e3b3c3b0f5b9f7b0f5b9f7b0f5b9f7b0f5b9]([Link]
-
MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
-
PubMed. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
Sources
- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | Chemsrc [chemsrc.com]
- 4. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]
